

Technical Guide: Pharmacokinetics and Pharmacodynamics of Anticancer Agent 107 (AC-107)

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Compound of Interest

Compound Name: *Anticancer agent 107*

Cat. No.: *B12380408*

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Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Anticancer Agent 107 (AC-107) is an investigational small molecule inhibitor targeting key pathways in oncology. This document provides a comprehensive overview of its preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The data presented herein supports the continued development of AC-107 as a potential therapeutic for solid tumors. All quantitative data are summarized for clarity, and detailed experimental protocols are provided for reproducibility.

Pharmacokinetics (PK)

The pharmacokinetic profile of AC-107 was characterized in preclinical rodent models to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

In Vivo Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of AC-107 following a single oral dose of 10 mg/kg in Sprague-Dawley rats.

Parameter	Value	Unit
Cmax (Maximum Concentration)	2.8	µg/mL
Tmax (Time to Cmax)	2.0	hours
AUC(0-t) (Area Under the Curve)	18.5	µg·h/mL
t½ (Half-life)	7.2	hours
Bioavailability (F%)	45	%
Clearance (CL/F)	0.54	L/h/kg
Volume of Distribution (Vd/F)	5.6	L/kg

Experimental Protocol: Rodent Pharmacokinetic Study

- Species/Strain: Male Sprague-Dawley rats (n=5 per group).
- Dosing: A single dose of AC-107 (10 mg/kg) was administered via oral gavage (PO) and intravenous bolus (IV). The formulation for oral administration was 0.5% methylcellulose.
- Sample Collection: Blood samples (approx. 0.2 mL) were collected from the tail vein into EDTA-coated tubes at pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Sample Processing: Plasma was separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of AC-107 were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Pharmacodynamics (PD)

The pharmacodynamic activity of AC-107 was evaluated through a series of in vitro and cell-based assays to determine its mechanism of action and potency. AC-107 is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway.

In Vitro and Cellular Potency

The inhibitory activity of AC-107 was assessed against key kinases in the PI3K pathway and in a human colorectal cancer cell line (HCT116).

Assay Type	Target/Cell Line	IC50 / EC50	Unit
Biochemical Assay	PI3K α	8.2	nM
Biochemical Assay	mTORC1	15.7	nM
Cell-Based Assay	HCT116 (Viability)	50.3	nM
Target Engagement	p-AKT (Ser473) in HCT116	65.1	nM

Experimental Protocol: In Vitro Kinase Assay

- Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the inhibition of PI3K α kinase activity.
- Reagents: Recombinant human PI3K α enzyme, a fluorescently labeled substrate peptide, and ATP.
- Procedure:
 - AC-107 was serially diluted in DMSO and added to a 384-well plate.
 - The PI3K α enzyme and the substrate were added to the wells and incubated.
 - The kinase reaction was initiated by the addition of ATP.
 - After a 1-hour incubation at room temperature, the reaction was stopped, and detection reagents were added.

- The TR-FRET signal was read on a plate reader.
- Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.

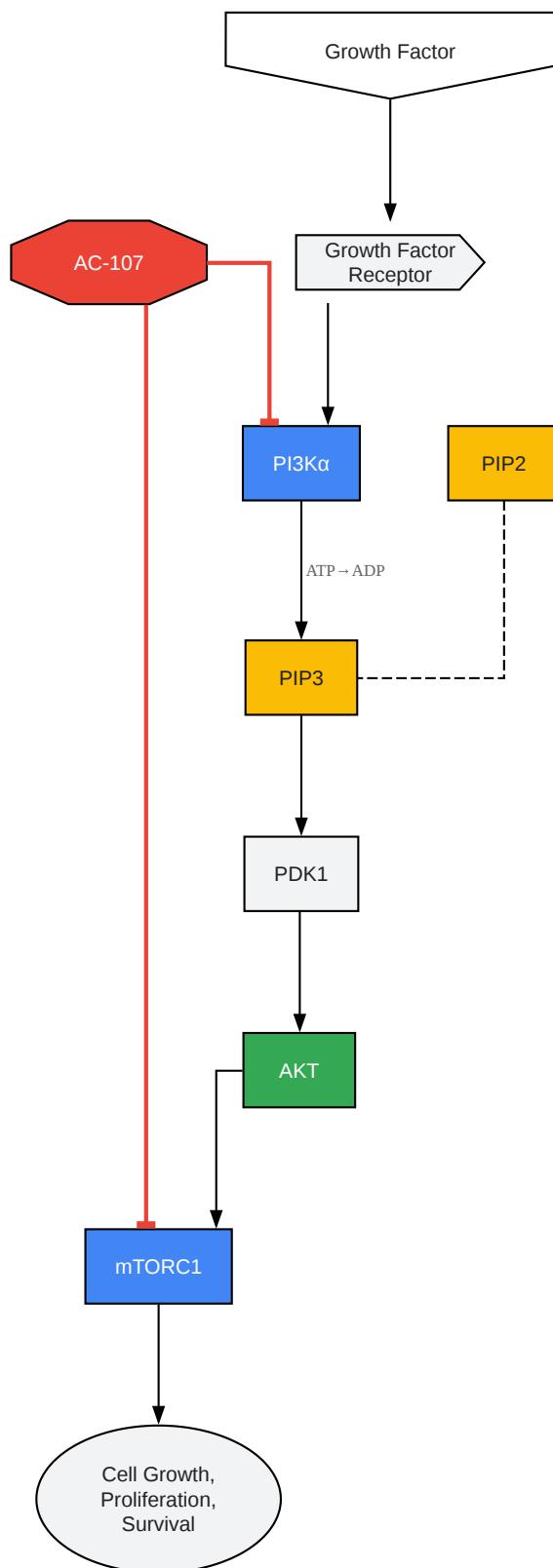
Experimental Protocol: Cell Viability Assay

- Cell Line: HCT116 human colorectal carcinoma cells.
- Procedure:
 - Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
 - AC-107 was serially diluted and added to the cells for a 72-hour incubation period.
 - Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
 - Luminescence was measured using a plate reader.
- Data Analysis: EC50 values were determined from the dose-response curve using non-linear regression analysis.

Visualizations: Pathways and Workflows

AC-107 Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

The following diagram illustrates the proposed mechanism of action for AC-107, which involves the direct inhibition of PI3K α and mTORC1, leading to a downstream blockade of pro-survival signaling.

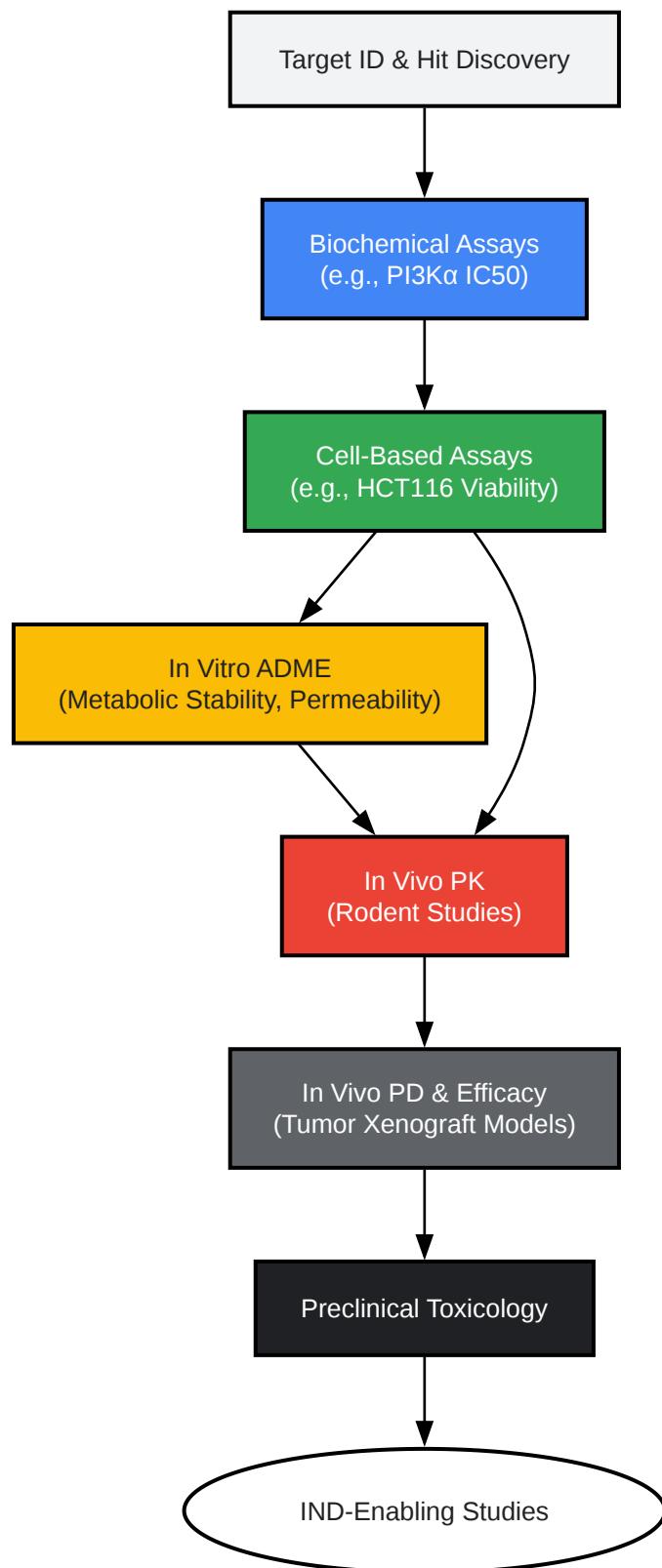


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Caption: AC-107 inhibits the PI3K/AKT/mTOR signaling pathway.

Preclinical Drug Discovery Workflow for AC-107

This workflow diagram outlines the logical progression of preclinical studies undertaken for the evaluation of AC-107.



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Caption: High-level preclinical evaluation workflow for AC-107.

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